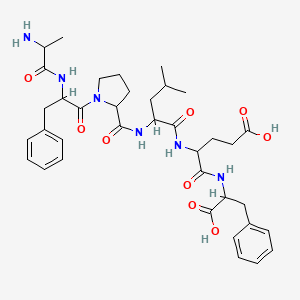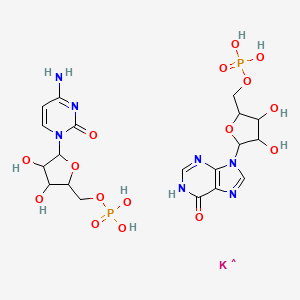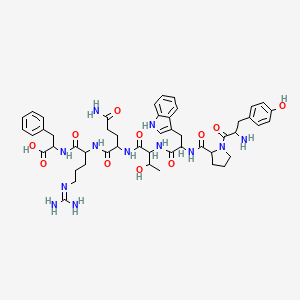
14-Deoxy-epsilon-caesalpin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Deoxy-epsilon-caesalpin is a natural diterpenoid compound found in several plants, particularly in the seeds of Caesalpinia minax Hance . This compound belongs to the cassane diterpenoid family and has been studied for its various biological activities, including its ability to inhibit nitric oxide production in certain cell types .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deoxy-epsilon-caesalpin involves several steps, typically starting from naturally occurring precursors. The exact synthetic routes can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. The compound can be isolated from plant extracts using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources. The seeds of Caesalpinia minax Hance are harvested, and the compound is extracted using solvents such as chloroform, dichloromethane, and ethyl acetate . The extract is then purified through various chromatographic methods to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 14-Deoxy-epsilon-caesalpin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives .
Aplicaciones Científicas De Investigación
14-Deoxy-epsilon-caesalpin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of cassane diterpenoids.
Medicine: Its anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents.
Industry: It is used in the development of natural product-based pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 14-Deoxy-epsilon-caesalpin involves the inhibition of nitric oxide production in cells stimulated by lipopolysaccharides . This inhibition is achieved through the modulation of nitric oxide synthase enzymes, which are responsible for the production of nitric oxide. The compound interacts with these enzymes, preventing them from catalyzing the production of nitric oxide .
Comparación Con Compuestos Similares
14-Deoxy-epsilon-caesalpin is unique among cassane diterpenoids due to its specific structure and biological activities. Similar compounds include:
- Epsilon-caesalpin
- 7-Acetoxy-epsilon-caesalpin
- Caesalmins D-F
- Bonducellins C and D
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propiedades
Fórmula molecular |
C24H34O6 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate |
InChI |
InChI=1S/C24H34O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,13,16,18,20-21,27H,7,9,11-12H2,1-6H3 |
Clave InChI |
JMOFRLILFOJJEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC3(C(CC(C(C3(C2CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B12319895.png)
![(7Z,11Z)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone](/img/structure/B12319901.png)
![2-(12,19-Difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12319913.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12319926.png)
![1,3-Bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12319932.png)

